molecular formula C9H13ClN2O3 B2934024 rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis CAS No. 2031242-65-4

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis

Cat. No.: B2934024
CAS No.: 2031242-65-4
M. Wt: 232.66
InChI Key: XKXQJNDIVXUHME-SCLLHFNJSA-N
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Description

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group under acidic or basic conditions.

    Introduction of the Imidazole Group: The imidazole moiety is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated precursor of the oxolane ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound, would involve optimizing the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to increase reaction efficiency and selectivity.

    Purification Processes: Implementing crystallization, distillation, or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the oxolane ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, exerts its effects involves:

    Molecular Targets: The imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate signaling pathways by binding to specific proteins or enzymes, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride
  • rac-(1R,2R)-2-(1H-imidazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride

Uniqueness

rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both an oxolane ring and an imidazole group. This combination of features provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11;/h2-3,6-8H,1,4-5H2,(H,12,13);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXQJNDIVXUHME-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN2C=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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